1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring. [] These compounds are considered bioisosteres of ester groups, meaning they can often mimic the biological activity of esters while offering potential advantages in terms of stability, metabolism, or other pharmacological properties. []
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer.
This compound can be synthesized through various chemical pathways involving the reaction of amidoximes with carboxylic acids or their derivatives. The specific synthesis methods and their efficiencies can vary based on the reagents and conditions used.
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is classified as an organic compound and a heterocyclic compound due to its oxadiazole ring structure. It is also categorized under amines due to the presence of the methanamine functional group.
The synthesis of N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves several key steps:
The synthesis may utilize microwave-assisted methods to enhance reaction rates and yields. For instance, reactions conducted under microwave irradiation have shown significant improvements in efficiency compared to traditional heating methods .
The molecular structure of N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine features a five-membered oxadiazole ring attached to a phenyl group. The presence of a methyl group on the oxadiazole ring influences its electronic properties and biological activity.
The structure can be represented using various notations such as SMILES (Simplified Molecular Input Line Entry System) which describes the arrangement of atoms in the molecule.
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can undergo several chemical reactions typical for oxadiazoles:
The reaction mechanisms often involve nucleophilic attack at electrophilic centers within the molecule, facilitated by the presence of functional groups that enhance reactivity .
Though specific mechanisms for N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine are not extensively documented, oxadiazoles in general have been recognized for their biological activities:
Studies suggest that modifications in the oxadiazole structure can lead to enhanced potency against specific biological targets.
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically presents as a crystalline solid with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization techniques like NMR spectroscopy and mass spectrometry.
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, remained largely unexplored until the mid-20th century when its photochemical rearrangements and biological potential were recognized [5] [7]. N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine (CAS: 884507-32-8) exemplifies modern derivatization efforts aimed at leveraging this heterocycle’s bioisosteric properties. Its structure combines a para-substituted phenyl ring linked to a methylamine group via the oxadiazole’s C5 position—a design strategy evolved from early drugs like Oxolamine (cough suppressant) and Pleconaril (antiviral) [7]. The rationale for studying this compound stems from the 1,2,4-oxadiazole ring’s role as a metabolically stable surrogate for esters/amides and its electron-deficient nature, which influences pharmacokinetics and target binding [5] [7].
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | First reported 1,2,4-oxadiazole core |
1960s | Oxolamine development | First therapeutic agent using the heterocycle |
2011 | Phidianidine isolation | Discovery of natural 1,2,4-oxadiazole alkaloids |
2020s | Para-substituted derivatives (e.g., target compound) | Optimization for enhanced bioactivity and stability |
Structural analogs of the target compound demonstrate how regiochemistry and substituent positioning dictate bioactivity. Key analogs include:
The evolution toward para-substituted phenyl derivatives like the target compound (BLD Pharm 884507-32-8) reflects a trend to enhance π-stacking capability with biological targets while maintaining metabolic stability. The 3-methyl group on the oxadiazole ring further sterically shields the heterocycle from nucleophilic attack, a refinement over early unsubstituted analogs [5] [6].
Compound | Structure | Key Features |
---|---|---|
Target compound | N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | Para-substitution enables planar binding; methylamine enhances solubility |
Ortho-substituted variant (CID 24229504) | N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | Steric hindrance from ortho position may limit target access |
Non-phenyl analog (CBR01478) | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | Absence of phenyl reduces conjugation and bioisosteric potential |
Pharmacophore model | 3-Me-1,2,4-oxadiazole + linker + amine | Highlights necessity of aryl spacer for target engagement |
The 1,2,4-oxadiazole ring exhibits distinct electronic asymmetry: The C5 position exerts a stronger electron-withdrawing effect than C3, making it ideal for conjugation with aryl groups (e.g., phenyl in the target compound) [5]. Precedent studies reveal two primary synthetic routes exploited for pharmacophore development:
Recent advances emphasize regioselective functionalization at C5 to optimize target affinity. The para-phenyl substitution in the target compound maximizes electronic delocalization to the methylamine group—contrasting with ortho-substituted isomers (CID 24229504) where steric effects dominate [1] [4] [6]. However, inconsistent reporting of analytical data (e.g., purity, spectroscopic validation) for early compounds like CBR01478 remains a methodological gap [2] [3].
Feature | Impact on Bioactivity | Example in Target Compound |
---|---|---|
C3 alkyl group (e.g., 3-Me) | Steric shielding; metabolic stability | 3-Methyl group prevents ring degradation |
C5-aryl conjugation | Enhanced π-stacking; electron withdrawal | Para-substituted phenyl enables planar binding |
Amine linker | Hydrogen bonding; solubility | Methylamine tail facilitates target interactions |
Regiochemistry (C5 vs. C3) | Dictates electronic effects | C5-phenyl conjugation amplifies electron withdrawal |
Concluding Remarks
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine exemplifies the strategic evolution of 1,2,4-oxadiazole pharmacophores, integrating regioselective aryl conjugation and steric protection to optimize drug-like properties. Future work requires rigorous analytical characterization to address historical inconsistencies in oxadiazole derivatization.
Compound Name | CAS/ID | Source |
---|---|---|
N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | 884507-32-8 | [6] |
N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | CID 24229504 | [1] |
Methyl({[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl})amine | CID 18525856 | [4] |
N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | CBR01478 | [2] [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7